molecular formula C11H9N3OS B2931016 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B2931016
M. Wt: 231.28 g/mol
InChI Key: RFCDWGJVSOXPQD-UHFFFAOYSA-N
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Description

It is an organic compound with the molecular formula C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol . This compound is a diester derived from azelaic acid and hexanol, and it is primarily used in various industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on the specific compound and its biological activity. For example, benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary depending on the specific compound. For instance, a safety data sheet for a related compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Benzothiazole compounds have a wide range of potential applications in the field of medicinal chemistry due to their potent and significant biological activities and great pharmaceutical value . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl azelate is synthesized through the esterification of azelaic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of dihexyl azelate involves the continuous esterification of azelaic acid with hexanol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dihexyl azelate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, dihexyl azelate can be hydrolyzed back to azelaic acid and hexanol.

    Oxidation: The ester groups in dihexyl azelate can be oxidized to form carboxylic acids.

    Reduction: Reduction of dihexyl azelate can lead to the formation of alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Azelaic acid and hexanol.

    Oxidation: Azelaic acid.

    Reduction: Hexanol and other alcohol derivatives.

Scientific Research Applications

Dihexyl azelate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of polymers and resins.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in topical formulations for skin conditions due to its emollient properties.

    Industry: Utilized as a lubricant and corrosion inhibitor in various industrial processes.

Comparison with Similar Compounds

    Diethyl azelate: Another ester of azelaic acid, but with ethyl groups instead of hexyl groups.

    Dibutyl azelate: Similar structure but with butyl groups.

Uniqueness: Dihexyl azelate is unique due to its longer alkyl chains, which provide enhanced hydrophobicity and better plasticizing properties compared to shorter-chain esters. This makes it particularly useful in applications requiring high flexibility and durability.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDWGJVSOXPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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